Cas no 2640821-28-7 (3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide)

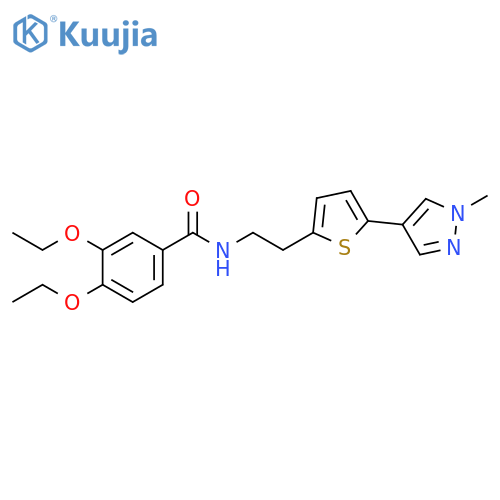

2640821-28-7 structure

商品名:3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide

CAS番号:2640821-28-7

MF:C21H25N3O3S

メガワット:399.506503820419

CID:5341312

3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 3,4-Diethoxy-N-[2-[5-(1-methyl-1H-pyrazol-4-yl)-2-thienyl]ethyl]benzamide

- 3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide

-

- インチ: 1S/C21H25N3O3S/c1-4-26-18-8-6-15(12-19(18)27-5-2)21(25)22-11-10-17-7-9-20(28-17)16-13-23-24(3)14-16/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,22,25)

- InChIKey: AWSSCHPLIJHYDV-UHFFFAOYSA-N

- ほほえんだ: C(NCCC1SC(C2=CN(C)N=C2)=CC=1)(=O)C1=CC=C(OCC)C(OCC)=C1

じっけんとくせい

- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 573.7±50.0 °C(Predicted)

- 酸性度係数(pKa): 14.12±0.46(Predicted)

3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6520-5321-1mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-3mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-2μmol |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-5mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-10mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-20mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-25mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-40mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-30mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6520-5321-50mg |

3,4-diethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide |

2640821-28-7 | 50mg |

$160.0 | 2023-09-08 |

3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

2640821-28-7 (3,4-diethoxy-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzamide) 関連製品

- 307-59-5(perfluorododecane)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量